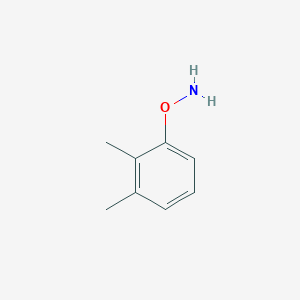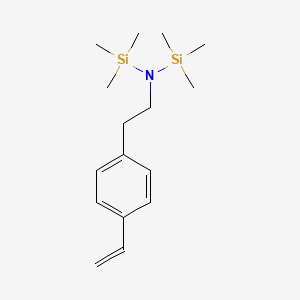![molecular formula C21H23FN6O B13716440 1-(3-Fluoro-4-methylphenyl)-N-[2-(2-pyrazinylamino)ethyl]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide](/img/structure/B13716440.png)
1-(3-Fluoro-4-methylphenyl)-N-[2-(2-pyrazinylamino)ethyl]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MFCD31978030 is a chemical compound with unique properties and applications in various scientific fields. It is known for its stability and reactivity, making it a valuable compound in both research and industrial settings.
Preparation Methods
The preparation of MFCD31978030 involves several synthetic routes and reaction conditions. One common method includes the use of triazolo ring compound methanesulfonate crystal form. This method is simple, easy to implement, and suitable for industrial large-scale production . The crystal form prepared has good solubility and stability, facilitating the preparation and storage of pharmaceutical preparations.
Chemical Reactions Analysis
MFCD31978030 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include water radical cations, which facilitate the oxidation of aromatic amines under ambient conditions . The major products formed from these reactions include quaternary ammonium cations, which are significant in drug development.
Mechanism of Action
The mechanism of action of MFCD31978030 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction leads to a cascade of biochemical events that result in the desired therapeutic or chemical outcome .
Comparison with Similar Compounds
MFCD31978030 can be compared with other similar compounds based on its structure and reactivity. Similar compounds include those with triazolo ring structures and methanesulfonate crystal forms. These compounds share similar preparation methods and chemical properties but may differ in their specific applications and reactivity .
Properties
Molecular Formula |
C21H23FN6O |
|---|---|
Molecular Weight |
394.4 g/mol |
IUPAC Name |
1-(3-fluoro-4-methylphenyl)-N-[2-(pyrazin-2-ylamino)ethyl]-4,5,6,7-tetrahydroindazole-3-carboxamide |
InChI |
InChI=1S/C21H23FN6O/c1-14-6-7-15(12-17(14)22)28-18-5-3-2-4-16(18)20(27-28)21(29)26-11-10-25-19-13-23-8-9-24-19/h6-9,12-13H,2-5,10-11H2,1H3,(H,24,25)(H,26,29) |
InChI Key |
RFGCPAYQMVAHEO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(CCCC3)C(=N2)C(=O)NCCNC4=NC=CN=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


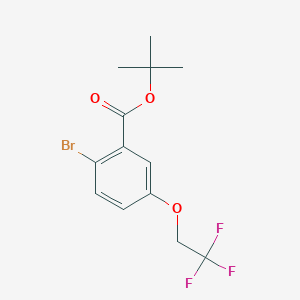
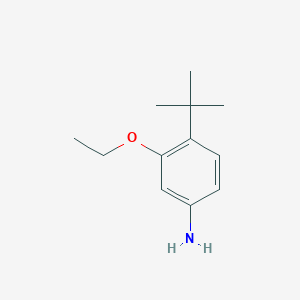
![(+/-)-(E)-Methyl-2-[(E)-hydroxyimino]-5-nitro-6-methoxy-3-hexeneamide](/img/structure/B13716371.png)
![4-[[3-[Boc(methyl)amino]propyl](methyl)amino]benzaldehyde](/img/structure/B13716381.png)
![4-[2-(Tert-butyl-dimethyl-silanyloxy)-ethyl]-piperazine-1-carboxylic acid phenyl ester](/img/structure/B13716382.png)
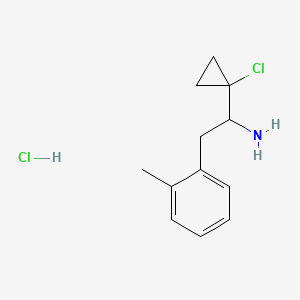

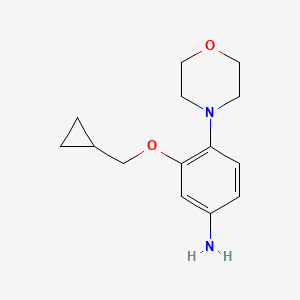
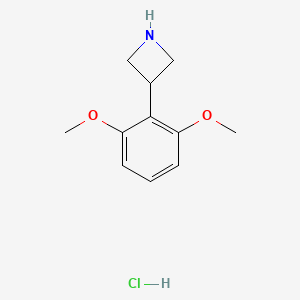
![(8-Methyl-8-azoniabicyclo[3.2.1]octan-3-yl) 3-hydroxy-2-phenylpropanoate;chloride](/img/structure/B13716414.png)
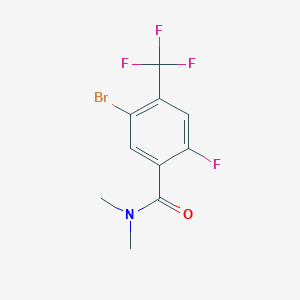
![5-Methyl-8-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13716422.png)
